5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one 5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15310194
InChI: InChI=1S/C23H16O3/c1-13-14(2)23(24)26-22-11-21-19(10-18(13)22)20(12-25-21)17-8-7-15-5-3-4-6-16(15)9-17/h3-12H,1-2H3
SMILES:
Molecular Formula: C23H16O3
Molecular Weight: 340.4 g/mol

5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC15310194

Molecular Formula: C23H16O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C23H16O3
Molecular Weight 340.4 g/mol
IUPAC Name 5,6-dimethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C23H16O3/c1-13-14(2)23(24)26-22-11-21-19(10-18(13)22)20(12-25-21)17-8-7-15-5-3-4-6-16(15)9-17/h3-12H,1-2H3
Standard InChI Key LHZDUOMXEDIQAU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C

Introduction

5,6-Dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic molecule belonging to the class of furochromones. These compounds are notable for their fused-ring structures, which combine furan and chromone moieties. The compound's structure is further characterized by substituents such as dimethyl groups at positions 5 and 6 and a 2-naphthyl group at position 3.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Furochromone Core: This is achieved through cyclization reactions involving coumarins or chromones as precursors.

  • Substitution Reactions: Dimethyl and naphthyl groups are introduced using reagents such as methyl iodide or naphthyl derivatives in the presence of catalysts like Lewis acids.

  • Purification: Techniques such as recrystallization or chromatography are used to isolate the final product.

Spectroscopic Characterization

The identification and confirmation of the compound's structure rely on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals corresponding to aromatic protons, methyl groups, and the naphthyl substituent.

    • 13C^{13}C-NMR: Peaks indicating carbonyl carbons and aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands for carbonyl (C=OC=O) stretching (~1700 cm1^{-1}).

    • Bands corresponding to aromatic CHC-H stretches.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=316m/z = 316, confirming the molecular weight.

Potential Applications

The compound's unique structure makes it a candidate for:

  • Drug Development: As a lead compound for designing antimicrobial or anticancer agents.

  • Material Science: Its rigid aromatic framework could be utilized in organic electronics or photonics.

  • Chemical Probes: Useful in studying biochemical pathways involving chromone derivatives.

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